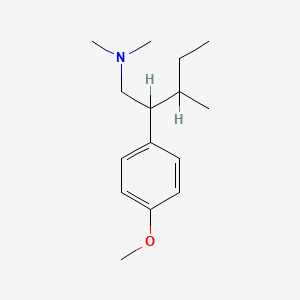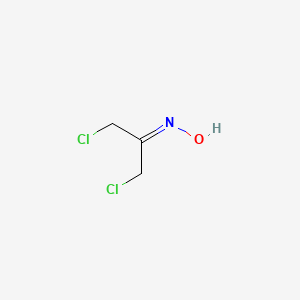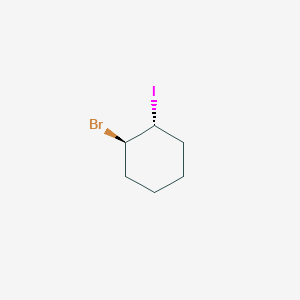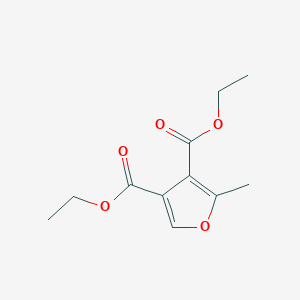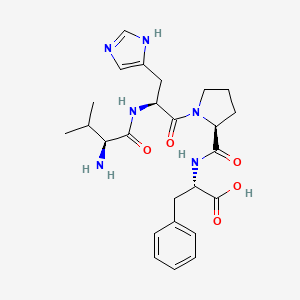
L-Valyl-L-histidyl-L-prolyl-L-phenylalanine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Valyl-L-histidyl-L-prolyl-L-phenylalanine is a tetrapeptide composed of the amino acids valine, histidine, proline, and phenylalanine. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicine, chemistry, and biology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Valyl-L-histidyl-L-prolyl-L-phenylalanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: The amino acid is activated using reagents like HBTU or DIC and then coupled to the resin-bound peptide.
Deprotection: The protecting group (usually Fmoc) is removed using a base like piperidine.
Cleavage: The completed peptide is cleaved from the resin using a strong acid like trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers that streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield of the final product.
化学反応の分析
Types of Reactions
L-Valyl-L-histidyl-L-prolyl-L-phenylalanine can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the histidine residue, leading to the formation of oxo-histidine.
Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.
Substitution: Amino acid residues can be substituted to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents like dithiothreitol (DTT).
Substitution: Amino acid derivatives and coupling reagents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of histidine can yield oxo-histidine, while reduction can restore disulfide bonds to thiol groups.
科学的研究の応用
L-Valyl-L-histidyl-L-prolyl-L-phenylalanine has several scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and enzyme inhibition.
Medicine: Potential therapeutic applications due to its biological activity, including enzyme inhibition and receptor binding.
Industry: Utilized in the development of peptide-based drugs and as a standard in analytical techniques.
作用機序
The mechanism of action of L-Valyl-L-histidyl-L-prolyl-L-phenylalanine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including changes in cellular signaling pathways.
類似化合物との比較
Similar Compounds
L-Valyl-L-prolyl-L-proline: Known for its angiotensin-converting enzyme inhibitory activity.
L-Isoleucyl-L-prolyl-L-proline: Another peptide with similar inhibitory properties.
Uniqueness
L-Valyl-L-histidyl-L-prolyl-L-phenylalanine is unique due to its specific sequence and the presence of histidine, which can participate in metal ion coordination and other unique interactions. This distinguishes it from other similar peptides and contributes to its specific biological activities.
特性
CAS番号 |
27167-47-1 |
|---|---|
分子式 |
C25H34N6O5 |
分子量 |
498.6 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C25H34N6O5/c1-15(2)21(26)23(33)29-18(12-17-13-27-14-28-17)24(34)31-10-6-9-20(31)22(32)30-19(25(35)36)11-16-7-4-3-5-8-16/h3-5,7-8,13-15,18-21H,6,9-12,26H2,1-2H3,(H,27,28)(H,29,33)(H,30,32)(H,35,36)/t18-,19-,20-,21-/m0/s1 |
InChIキー |
TZWRZZSJFJASDC-TUFLPTIASA-N |
異性体SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O)N |
正規SMILES |
CC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[4-[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]butyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14683339.png)
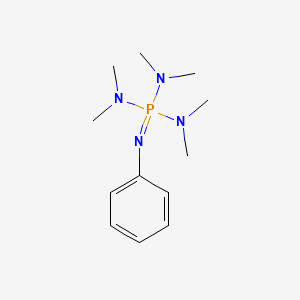
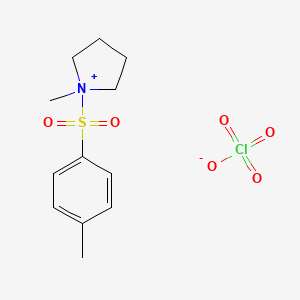
![8H-[1,3]Thiazolo[5,4-h][1,4]benzothiazine](/img/structure/B14683367.png)

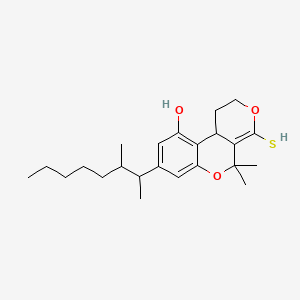
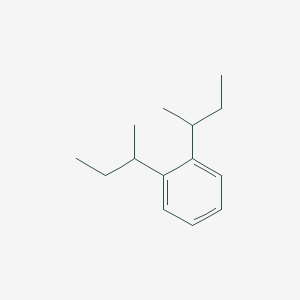
![[2-(hydroxymethyl)-2-methylpentyl] N-benzylcarbamate](/img/structure/B14683382.png)
